molecular formula C12H8N2O2 B11891804 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 61442-29-3

3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one

Cat. No.: B11891804
CAS No.: 61442-29-3
M. Wt: 212.20 g/mol
InChI Key: OEQBWKCARMSEKU-UHFFFAOYSA-N
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Description

3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a benzene ring and a hydroxyl group at the 3-position. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This reaction typically requires specific conditions, such as heating in the presence of a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthyridines .

Scientific Research Applications

3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one
  • 5-Hydroxybenzo[c][2,6]naphthyridine 1,4-dione
  • 10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines

Uniqueness

3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

61442-29-3

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-hydroxy-10H-benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C12H8N2O2/c15-7-5-9-11(16)8-3-1-2-4-10(8)14-12(9)13-6-7/h1-6,15H,(H,13,14,16)

InChI Key

OEQBWKCARMSEKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC(=C3)O

Origin of Product

United States

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